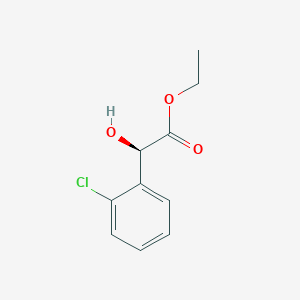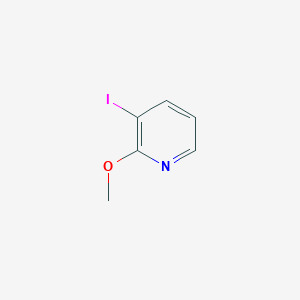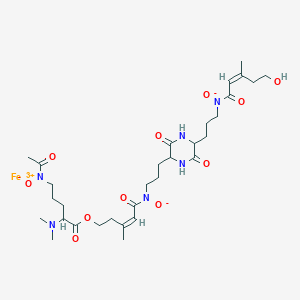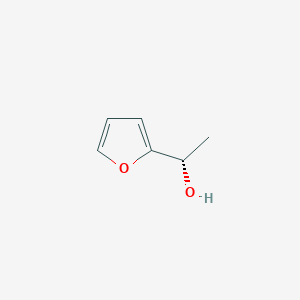
(R)-2-Chlormandelsäureethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Chloromandelic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This specific compound is a derivative of mandelic acid, where the hydroxyl group is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol.
Wissenschaftliche Forschungsanwendungen
®-2-Chloromandelic Acid Ethyl Ester has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-2-Chloromandelic Acid Ethyl Ester can be synthesized through the esterification of ®-2-Chloromandelic Acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Chloromandelic Acid Ethyl Ester may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solid acid catalysts such as sulfonic acid-functionalized materials can enhance the efficiency and selectivity of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Chloromandelic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Hydrolysis: ®-2-Chloromandelic Acid and ethanol.
Reduction: ®-2-Chloromandelic Alcohol.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of ®-2-Chloromandelic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active ®-2-Chloromandelic Acid, which can then interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mandelic Acid Ethyl Ester: Similar structure but lacks the chlorine atom.
2-Chloromandelic Acid: The non-esterified form of the compound.
Ethyl Acetate: A simpler ester with a similar ester functional group but different overall structure
Uniqueness
®-2-Chloromandelic Acid Ethyl Ester is unique due to the presence of both the chlorine atom and the chiral center, which can impart specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUSWAHELSQMB-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]](/img/structure/B40973.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)


![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)







